
2,3,5-Tripropyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3,5-Tripropyl-1H-pyrrole est un composé organique appartenant à la famille des pyrroles, caractérisé par une structure cyclique à cinq chaînons avec l'azote comme hétéroatome. Ce composé est remarquable pour ses trois groupes propyles attachés aux positions 2, 3 et 5 du cycle pyrrole. Les pyrroles sont importants en chimie organique en raison de leur présence dans divers produits naturels et de leur utilité dans les applications synthétiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,3,5-Tripropyl-1H-pyrrole peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction d'alcynes terminaux avec des nitriles en présence d'un catalyseur tel que Cp2TiCl2 et EtAlCl2. Cette réaction multicomposants permet d'obtenir des pyrroles substitués en 2,3,5 avec des rendements variables selon les réactifs et les conditions spécifiques .
Méthodes de production industrielle
La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes catalytiques avancés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,3,5-Tripropyl-1H-pyrrole subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction impliquent souvent des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution peuvent se produire à l'atome d'azote ou aux atomes de carbone du cycle pyrrole, généralement en utilisant des halogénoalcanes ou des chlorures d'acyle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénoalcanes en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation de dérivés d'acide pyrrole-2,3,5-tricarboxylique.
Réduction : Formation de 2,3,5-tripropyl-1H-pyrrolidine.
Substitution : Formation de dérivés N-alkylés ou N-acylés du this compound.
Applications dans la recherche scientifique
Le this compound présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête dans la découverte de médicaments pour diverses cibles thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des enzymes ou des récepteurs et modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
2,3,5-Tripropyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mécanisme D'action
The mechanism of action of 2,3,5-Tripropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
2,3,5-Triphényl-1H-pyrrole : Structure similaire mais avec des groupes phényles au lieu des groupes propyles.
2,3,5-Triméthyl-1H-pyrrole : Structure similaire mais avec des groupes méthyles au lieu des groupes propyles.
Pyrroles 2,3,5-trisubstitués : Classe générale de composés avec divers substituants aux positions 2, 3 et 5.
Unicité
Le 2,3,5-Tripropyl-1H-pyrrole est unique en raison de ses substitutions propyliques spécifiques, qui confèrent des propriétés chimiques et physiques distinctes par rapport aux autres dérivés du pyrrole.
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
2,3,5-tripropyl-1H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-11-10-12(8-5-2)14-13(11)9-6-3/h10,14H,4-9H2,1-3H3 |
Clé InChI |
MZXIFROELVCKRN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(N1)CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


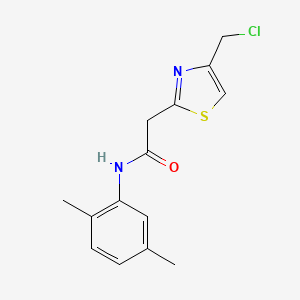
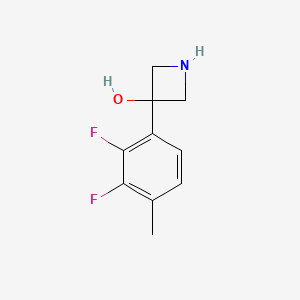
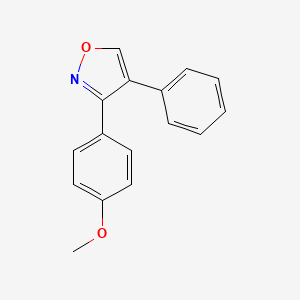
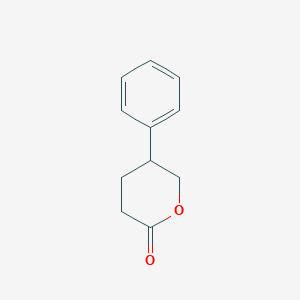
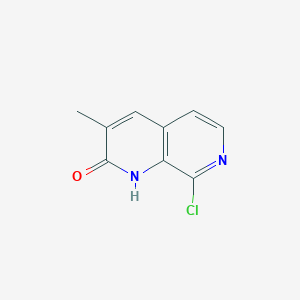
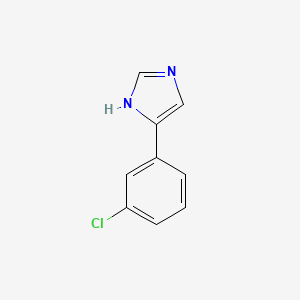
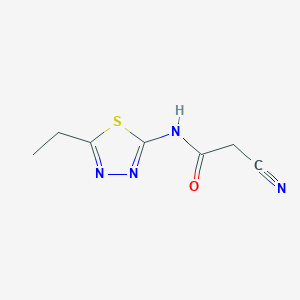
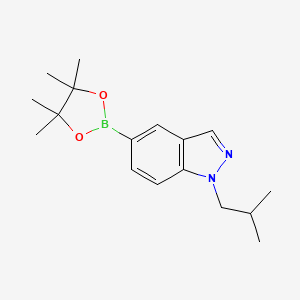
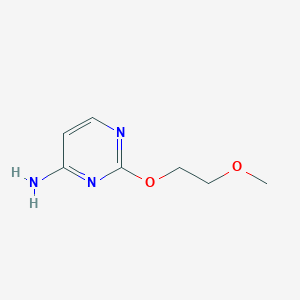
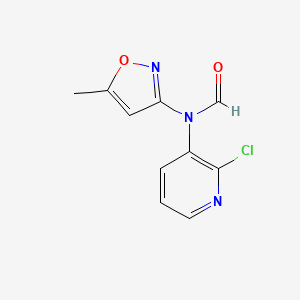
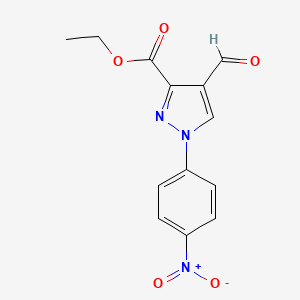
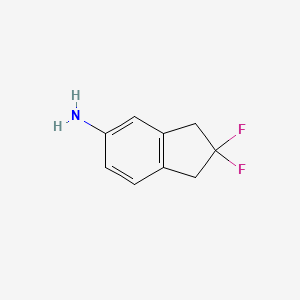
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)

